O-(5-Fluoro-2-methoxybenzyl)hydroxylamine
Description
O-(5-Fluoro-2-methoxybenzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is structurally characterized by its aromatic ring modifications, which influence its electronic properties and reactivity. The compound is often synthesized via reductive amination or substitution reactions, as inferred from protocols for related hydroxylamine derivatives .
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
O-[(5-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10FNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3 |
InChI Key |
VSKIVZCSULLRAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It serves as an electrophilic aminating agent in transition metal-catalyzed reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can form covalent bonds with nucleophilic sites on target molecules, facilitating the formation of carbon-nitrogen bonds. This reactivity is exploited in various catalytic processes, including transition metal-catalyzed amination reactions .
Comparison with Similar Compounds
Structural and Spectral Comparisons
The following table summarizes key structural analogs of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine, highlighting substituents, spectral data, and available identifiers:
Key Observations :
- Electronic Effects : The 5-fluoro and 2-methoxy groups in the target compound introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity compared to analogs like O-(3-Methoxybenzyl)hydroxylamine .
- Spectral Gaps : Unlike biphenyl or naphthyl analogs (e.g., compound 9f, 9g), the target compound lacks reported NMR or HRMS data, limiting direct spectral comparisons .
Biological Activity
O-(5-Fluoro-2-methoxybenzyl)hydroxylamine is a compound that belongs to the class of hydroxylamines, which are known for their diverse biological activities and applications in organic synthesis. This article explores the biological activity of this specific compound, focusing on its potential therapeutic roles, mechanisms of action, and relevant research findings.
This compound features a hydroxylamine functional group attached to a 5-fluoro-2-methoxybenzyl moiety. The presence of the fluorine atom is significant as it can enhance the compound's biological activity compared to its non-fluorinated counterparts. Hydroxylamines are typically characterized by their nucleophilic properties, which allow them to participate in various chemical reactions, including the formation of imines and oximes.
Biological Activity Overview
Hydroxylamines have been studied for various biological activities, including:
- Anticancer Properties : Hydroxylamines have shown promise in cancer research, particularly in their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity : Some hydroxylamines exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Neuroprotective Effects : Research indicates that certain hydroxylamines may protect neuronal cells from oxidative stress and neurodegeneration.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Activity : Hydroxylamines can act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.
- Oxidative Stress Modulation : By reducing oxidative stress, these compounds can prevent cellular damage and promote cell survival.
- Regulation of Gene Expression : Hydroxylamines may influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
- Anticancer Activity : A study investigated the effects of hydroxylamine derivatives on cancer cell lines. It was found that this compound significantly inhibited cell proliferation in colorectal cancer cells through apoptosis induction via the mitochondrial pathway .
- Antimicrobial Efficacy : Another study reported that hydroxylamine derivatives exhibited antimicrobial activity against various bacterial strains. The presence of the fluorine atom in this compound contributed to its enhanced efficacy compared to similar compounds without fluorine .
- Neuroprotective Effects : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), suggesting its potential use in neurodegenerative diseases .
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | This compound | 15 | Apoptosis induction |
| Antimicrobial | This compound | 20 | Cell membrane disruption |
| Neuroprotective | This compound | 25 | ROS scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
